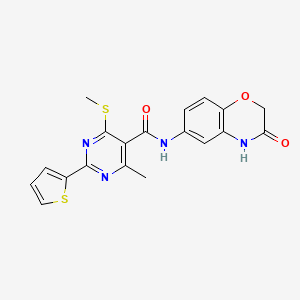
4-methyl-6-(methylsulfanyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
4-methyl-6-(methylsulfanyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide is a useful research compound. Its molecular formula is C19H16N4O3S2 and its molecular weight is 412.48. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 4-methyl-6-(methylsulfanyl)-N-(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-6-yl)-2-(thiophen-2-yl)pyrimidine-5-carboxamide (CAS Number: 1223288-73-0) is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.
The molecular formula of the compound is C19H16N4O3S2, with a molecular weight of 412.5 g/mol. The structure includes a pyrimidine core substituted with a thiophene ring and a benzoxazine moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₆N₄O₃S₂ |
| Molecular Weight | 412.5 g/mol |
| CAS Number | 1223288-73-0 |
Biological Activities
Research indicates that compounds similar to this one exhibit a variety of biological activities, including:
- Antimicrobial Activity : Many derivatives of benzoxazines and pyrimidines have shown significant antimicrobial properties against various bacterial and fungal strains.
- Anticancer Properties : Studies have suggested that modifications in the benzoxazine structure can enhance anticancer activity by inducing apoptosis in cancer cells.
- Anti-inflammatory Effects : Some compounds in this class have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
- Antiviral Activity : Certain derivatives have been explored for their efficacy against viral infections, including those caused by HIV and other viruses.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds, providing insights into the potential applications of this specific compound.
Study 1: Antimicrobial Activity
A study assessed the antimicrobial efficacy of various benzoxazine derivatives against Escherichia coli and Staphylococcus aureus. The results indicated that certain modifications in the structure significantly enhanced their antimicrobial potency, suggesting that similar enhancements could be expected for our compound .
Study 2: Anticancer Potential
In vitro assays demonstrated that compounds with similar structures induced apoptosis in breast cancer cell lines. The mechanism was attributed to the activation of caspase pathways, indicating a promising avenue for cancer therapy .
Study 3: Anti-inflammatory Mechanisms
Research highlighted that certain pyrimidine derivatives exhibited anti-inflammatory effects by inhibiting the NF-kB signaling pathway. This suggests that our compound may also possess similar properties, warranting further investigation .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies suggest that the compound can effectively bind to proteins involved in cancer progression and inflammation, supporting its potential therapeutic applications .
Eigenschaften
IUPAC Name |
4-methyl-6-methylsulfanyl-N-(3-oxo-4H-1,4-benzoxazin-6-yl)-2-thiophen-2-ylpyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O3S2/c1-10-16(19(27-2)23-17(20-10)14-4-3-7-28-14)18(25)21-11-5-6-13-12(8-11)22-15(24)9-26-13/h3-8H,9H2,1-2H3,(H,21,25)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCAXITJDWKSTBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)C2=CC=CS2)SC)C(=O)NC3=CC4=C(C=C3)OCC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














